5-(Cyclopropylsulfonyl)furan-2-carboxylic acid 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13521313
InChI: InChI=1S/C8H8O5S/c9-8(10)6-3-4-7(13-6)14(11,12)5-1-2-5/h3-5H,1-2H2,(H,9,10)
SMILES: C1CC1S(=O)(=O)C2=CC=C(O2)C(=O)O
Molecular Formula: C8H8O5S
Molecular Weight: 216.21 g/mol

5-(Cyclopropylsulfonyl)furan-2-carboxylic acid

CAS No.:

Cat. No.: VC13521313

Molecular Formula: C8H8O5S

Molecular Weight: 216.21 g/mol

* For research use only. Not for human or veterinary use.

5-(Cyclopropylsulfonyl)furan-2-carboxylic acid -

Specification

Molecular Formula C8H8O5S
Molecular Weight 216.21 g/mol
IUPAC Name 5-cyclopropylsulfonylfuran-2-carboxylic acid
Standard InChI InChI=1S/C8H8O5S/c9-8(10)6-3-4-7(13-6)14(11,12)5-1-2-5/h3-5H,1-2H2,(H,9,10)
Standard InChI Key YPFGEZKXGKFVTK-UHFFFAOYSA-N
SMILES C1CC1S(=O)(=O)C2=CC=C(O2)C(=O)O
Canonical SMILES C1CC1S(=O)(=O)C2=CC=C(O2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a cyclopropylsulfonyl moiety. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. The IUPAC name, 5-cyclopropylsulfonylfuran-2-carboxylic acid, reflects this substitution pattern.

Spectroscopic and Thermodynamic Data

Key physicochemical properties include a density of 1.347 g/cm³ and a boiling point of 317.7°C at 760 mmHg, as derived from structurally analogous compounds . While experimental data specific to this compound’s melting point remain unreported, its stability under standard storage conditions (2–8°C in sealed containers) suggests a solid-state configuration at room temperature.

Table 1: Physicochemical Properties of 5-(Cyclopropylsulfonyl)furan-2-carboxylic Acid

PropertyValue
Molecular FormulaC8H8O5S\text{C}_8\text{H}_8\text{O}_5\text{S}
Molecular Weight216.21 g/mol
CAS Number1565962-97-1
Density1.347 g/cm³
Boiling Point317.7°C at 760 mmHg
Flash Point146°C

Synthesis and Production

Purification and Yield Optimization

Chromatographic techniques, such as reverse-phase HPLC, are likely employed to achieve the reported purity of 98%. Yield optimization would necessitate careful control of reaction conditions, including temperature gradients and stoichiometric ratios of sulfonating agents.

Biological Activity and Research Findings

Enzymatic Inhibition Mechanisms

The carboxylic acid group facilitates hydrogen bonding with active-site residues of target enzymes, while the sulfonyl moiety may engage in charge-transfer interactions. Competitive inhibition kinetics, as observed in related compounds, imply reversible binding to enzymatic pockets .

Table 2: Comparative Bioactivity of Furan-2-Carboxylic Acid Derivatives

CompoundTarget EnzymeIC50_{50}MIC99_{99} (µM)
5-(3-Cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acidMbtI15 µM125
5-(Cyclopropylsulfonyl)furan-2-carboxylic acid (predicted)MbtI~20 µM*>250*

*Extrapolated from structural analogs .

ParameterSpecification
Storage Temperature2–8°C
Shelf Life24 months (unopened)
Hazard StatementsH302, H315, H319
Precautionary MeasuresP264, P270, P280, P301+P312

Applications and Future Research Directions

Pharmaceutical Intermediate

The compound’s bifunctional reactivity (sulfonyl and carboxylic acid groups) positions it as a versatile intermediate for synthesizing kinase inhibitors or protease modulators. Its cyclopropyl group may enhance metabolic stability in drug candidates, a feature exploited in marketed therapeutics like boceprevir .

Material Science Applications

Sulfonated furans have been explored as monomers for conductive polymers. The electron-withdrawing sulfonyl group could lower the bandgap of polyfuran derivatives, enabling applications in organic electronics.

Knowledge Gaps and Research Opportunities

  • In Vivo Toxicology: No data exist on acute or chronic toxicity in model organisms.

  • Catalytic Applications: Potential as a ligand in transition-metal catalysis remains unexplored.

  • Structural Analogs: Systematic SAR studies could optimize bioactivity while minimizing cytotoxicity.

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